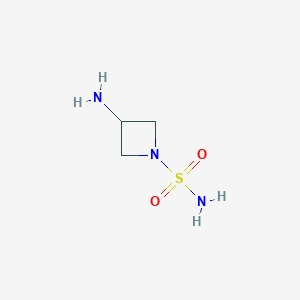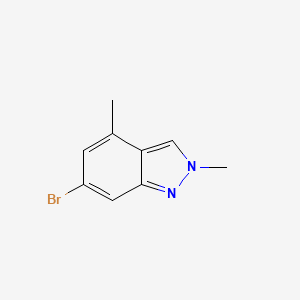
6-Bromo-2,4-dimethyl-2H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2,4-dimethyl-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of bromine and two methyl groups at the 6th and 2nd positions, respectively. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,4-dimethyl-2H-indazole can be achieved through various methods. One common approach involves the bromination of 2,4-dimethylindazole. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform or acetic acid. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human intervention, reducing the risk of errors and improving safety.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2,4-dimethyl-2H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the pyrazole ring.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 6-amino-2,4-dimethyl-2H-indazole, 6-thio-2,4-dimethyl-2H-indazole, etc.
Oxidation: Formation of 6-bromo-2,4-dimethylindazole-3-carboxylic acid or 6-bromo-2,4-dimethylindazole-3-aldehyde.
Reduction: Formation of 2,4-dimethyl-2H-indazole or 6-debromo-2,4-dimethyl-2H-indazole.
Aplicaciones Científicas De Investigación
6-Bromo-2,4-dimethyl-2H-indazole has been studied for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, inflammation, and bacterial infections.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2,4-dimethyl-2H-indazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease progression. The bromine atom and methyl groups play a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets. Detailed studies on its mechanism of action are essential to fully understand its therapeutic potential.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-2-methyl-2H-indazole: Similar structure but with only one methyl group.
2,4-Dimethyl-2H-indazole: Lacks the bromine atom.
6-Chloro-2,4-dimethyl-2H-indazole: Chlorine atom instead of bromine.
Uniqueness
6-Bromo-2,4-dimethyl-2H-indazole is unique due to the presence of both bromine and two methyl groups, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, while the methyl groups influence its steric and electronic characteristics, making it a valuable compound for various applications.
Propiedades
Número CAS |
1159511-91-7 |
|---|---|
Fórmula molecular |
C9H9BrN2 |
Peso molecular |
225.08 g/mol |
Nombre IUPAC |
6-bromo-2,4-dimethylindazole |
InChI |
InChI=1S/C9H9BrN2/c1-6-3-7(10)4-9-8(6)5-12(2)11-9/h3-5H,1-2H3 |
Clave InChI |
DRTRRQQZZKOGEX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=NN(C=C12)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


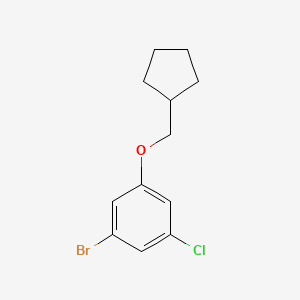
![7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B12068838.png)

![1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride](/img/structure/B12068852.png)
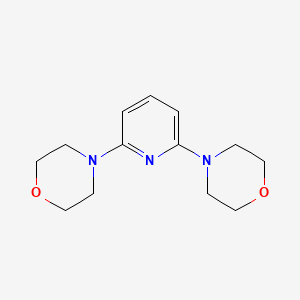

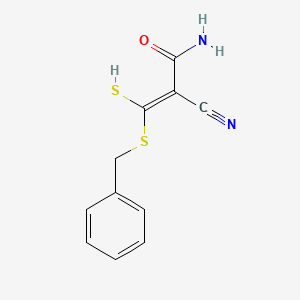
![4-Chloro-5-iodo-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B12068867.png)




